2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Description
Historical Development of Indole-Thioether Pharmacophores
The integration of indole scaffolds with sulfur-containing functional groups traces back to early investigations into natural product analogs. Initial work focused on indole-3-thioethers derived from marine alkaloids, which exhibited moderate antimicrobial activity. The discovery of thiosemicarbazones as tyrosinase inhibitors in the 1990s catalyzed interest in sulfur-linked indole systems, with studies demonstrating that the carbon–sulfur double bond significantly enhanced enzymatic inhibition.
A pivotal advancement occurred in 2011 with the systematic classification of indole synthesis routes, including transition-metal-catalyzed methods that enabled precise functionalization at the 3-position. This allowed for the reproducible synthesis of indole-thioether hybrids, such as (E)-2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide, which showed 80% yield in optimized conditions. Contemporary strategies employ palladium-mediated cross-coupling to install thioether groups while preserving indole aromaticity.
Significance in Contemporary Medicinal Chemistry
Indole-thioether hybrids occupy a critical niche in targeted cancer therapies due to their dual capacity for tubulin polymerization inhibition and redox modulation. Comparative studies reveal that the thioether moiety enhances cellular permeability by 40–60% compared to oxygenated analogs, while maintaining low cytotoxicity profiles (IC~50~ > 100 μM in normal cell lines). The prototypical compound EVT-2790435 demonstrates this balance, combining a 2-thia-5-azabicyclo[2.2.1]heptane system with indole-3-thioether linkage to achieve submicromolar inhibition of kinase targets.
Table 1: Key Indole-Thioether Derivatives and Their Biological Targets
| Compound | Target | IC~50~ (μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|---|
| EVT-2790435 | Aurora Kinase-1 | 0.53 | 18.7 |
| Derivative 4 | Tubulin/TrxR | 0.81/3.73 | 9.2 |
| Analog 10 | α,β-Tubulin | 0.48 | 14.5 |
Emerging Research Trajectories
Three primary directions dominate current research:
- Dual-Target Engagement : Molecular hybridization strategies conjugate indole-thioethers with azabicyclic systems to simultaneously inhibit tubulin polymerization and kinase signaling pathways. The bicyclo[2.2.1]heptane framework in EVT-2790435 provides conformational rigidity that improves target residence time by 3-fold compared to linear analogs.
- Synthetic Methodology Innovation : Continuous flow reactors enable multistep syntheses of indole-thioether-bicyclic hybrids with 92% overall yield reductions in reaction times from 48h to 6h.
- Computational Design : Machine learning models trained on 350 indole-thioether structures predict optimal substitution patterns for blood–brain barrier penetration, with lead candidates showing logBB values >0.5.
Bicyclic Heterocyclic Systems in Drug Discovery
The 2-thia-5-azabicyclo[2.2.1]heptane moiety in EVT-2790435 exemplifies how constrained heterocycles address pharmacokinetic challenges inherent to planar indole systems. Key advantages include:
- Stereochemical Control : The bicyclic bridgehead nitrogen enforces a fixed dihedral angle of 112°, optimizing binding pocket complementarity.
- Metabolic Stability : Replacement of a piperidine ring with the bicyclic system reduces CYP3A4-mediated oxidation by 78% in hepatic microsomal assays.
- Solubility Enhancement : Introduction of the thia-aza bridge increases aqueous solubility (logP = 2.1) compared to traditional indole-carbazole hybrids (logP = 3.8).
Research Objectives and Scope
This compound necessitates focused investigation across four domains:
- Mechanistic Elucidation : Precise mapping of binding interactions with Aurora kinase isoforms using cryo-EM and hydrogen–deuterium exchange mass spectrometry.
- Stereoselective Synthesis : Development of asymmetric catalytic routes to access enantiopure forms, addressing current racemic mixture limitations.
- Polypharmacology Optimization : Rational design of derivatives targeting tubulin, TrxR, and PD-L1 simultaneously through modular substitution at C3 and N1 positions.
- Formulation Science : Nanoencapsulation strategies to overcome the compound’s moderate aqueous solubility (0.12 mg/mL at pH 7.4).
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c18-15(17-7-11-5-10(17)8-19-11)9-20-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEIXAREUDZINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Bicyclic Thiazolidine Formation: The final step involves the formation of the bicyclic thiazolidine structure through a cyclization reaction, often using a suitable amine and sulfur source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Indole-based compounds are well-documented for their anticancer activities. The presence of the thia-bicyclic structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that indole derivatives possess neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neuroprotection .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazolidine structure may enhance its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Physicochemical and Functional Comparisons
- Bicyclic Core Modifications: Sulfur vs. Oxygen: The target compound’s 2-thia-5-azabicyclo system (S-containing) may enhance lipophilicity compared to the oxa-analogue in , which could improve membrane permeability. Sulfur’s larger atomic radius may also reduce ring strain versus oxygen . Sulfone vs.
- Substituent Effects: Indole vs. Iodophenyl: The indole group in the target compound enables π-π stacking with aromatic residues in proteins, whereas the iodine in offers a heavy atom for radiopharmaceutical applications or halogen bonding . Heterocyclic Diversity: Compounds like those in (bis-pyrimidines, bis-pyrazoles) lack the bicyclic system but share ethanone-based scaffolds, highlighting the target’s unique conformational constraints for selective binding.
Biological Activity
The compound 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a novel synthetic derivative that has garnered interest due to its potential therapeutic applications, particularly in antiviral and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential clinical applications.
Structural Overview
The compound features a unique combination of an indole moiety and a bicyclic thiazolidine framework, which may confer distinctive pharmacological properties. The structural characteristics are summarized in the following table:
| Feature | Description |
|---|---|
| Indole Ring | Known for diverse biological activities |
| Thiazolidine Framework | Potential for high selectivity in drug action |
| Bicyclic Structure | Enhances interaction with biological targets |
Antiviral Properties
Recent studies have identified 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potent dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). Among the tested derivatives, some exhibited low micromolar to sub-micromolar effective concentrations (EC) against both viruses, indicating significant antiviral potential .
Anticancer Activity
The compound's structural analogs have demonstrated promising antiproliferative activities against various cancer cell lines. For instance, similar indole derivatives have shown effective inhibition of cell proliferation in HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values ranging from 0.34 μM to 0.86 μM . Mechanistic studies suggest that these compounds induce apoptosis and disrupt tubulin polymerization, which is critical for cancer cell division.
Study on Antiviral Efficacy
In a pharmacological study, a series of N-phenyl-acetamides were synthesized and evaluated for their antiviral efficacy. Compounds were tested for their ability to inhibit RSV and IAV replication in vitro. The findings revealed that certain derivatives not only inhibited viral replication but also demonstrated low cytotoxicity to host cells .
Study on Anticancer Mechanisms
A recent investigation into the anticancer mechanisms of indole-based compounds revealed that they can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. The study highlighted the importance of the indole structure in enhancing the compounds' interactions with tubulin, thereby inhibiting its polymerization .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic viability of this compound. Preliminary data suggest that compounds with similar structures exhibit variable bioavailability upon oral administration; for example, a related compound showed only 6.2% bioavailability when administered orally compared to intravenous delivery . Such data are crucial for determining appropriate dosing regimens in clinical settings.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis involves multi-step reactions, including thioether formation and bicyclic framework assembly. Key challenges include low yields due to steric hindrance from the bicyclo[2.2.1]heptane system and competing side reactions. Optimization strategies:
- Use high-throughput screening to test solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions) .
- Employ continuous flow reactors to improve reaction control and reduce byproducts .
- Monitor intermediates via HPLC to ensure purity before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., indole NH at δ 10–12 ppm, ketone C=O at ~200 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 247.36 for C₁₄H₁₇NOS) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the bicyclic system’s puckering and sulfur/nitrogen spatial arrangement .
Q. What preliminary biological activities have been reported for this compound, and how are they assessed?
- Methodological Answer :
- Antibacterial : Screen against Gram-positive/negative strains using MIC assays; structural analogs inhibit bacterial gyrase .
- Antiviral : Test in vitro against RNA viruses (e.g., Influenza A) via plaque reduction assays; indole-thioether motifs may disrupt viral replication .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How does the 2-thia-5-azabicyclo[2.2.1]heptane framework influence the compound’s reactivity and stability under varying pH/temperature conditions?
- Methodological Answer :
- Reactivity : The bicyclic system’s strain enhances electrophilicity at the ketone group, enabling nucleophilic substitutions (e.g., with amines) .
- Stability :
- pH : Degrades above pH 8 due to thioether hydrolysis; stabilize with buffers (pH 6–7) during storage .
- Temperature : Thermogravimetric analysis (TGA) shows decomposition >200°C; store at –20°C for long-term stability .
Q. What computational approaches are recommended to predict the compound’s drug-likeness and target interactions?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate logP (~2.5), solubility (moderate), and bioavailability .
- Molecular Docking : Simulate binding to targets (e.g., topoisomerase II for anticancer activity) with AutoDock Vina; prioritize poses with lowest ΔG values .
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS; analyze RMSD/RMSF for target flexibility .
Q. How can contradictory data on biological activity (e.g., antibacterial vs. antiviral) be resolved?
- Methodological Answer :
- Orthogonal Assays : Confirm antibacterial activity via time-kill curves and antiviral effects with RT-qPCR to quantify viral RNA .
- Target Validation : Use CRISPR-Cas9 knockouts (e.g., bacterial gyrase genes) to isolate mechanisms .
- Structural Modifications : Synthesize derivatives (e.g., replace indole with benzothiophene) to probe structure-activity relationships (SAR) .
Q. What strategies mitigate instability during in vitro assays, and how are degradation products characterized?
- Methodological Answer :
- Stabilization : Add antioxidants (e.g., BHT) to prevent thioether oxidation .
- Degradation Studies : Use LC-MS to identify breakdown products (e.g., indole-3-thiol via hydrolysis) .
- Forced Degradation : Expose to heat/light and analyze via HPLC-DAD; correlate degradation pathways with QbD principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
